1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone is a complex organic compound notable for its unique structure and potential biological activities. This compound features a dimethylimidazo[1,2-a]pyridine core, which is known for its presence in various biological systems and its role in mutagenicity. The sulfanyl group attached to a para-methylphenyl moiety further enhances its chemical diversity, making it a subject of interest in medicinal chemistry and pharmacology.
The compound's information can be sourced from chemical databases such as PubChem and ChemicalBook, which provide detailed descriptions, molecular formulas, and synthesis methods. The compound is cataloged under the CAS number 315707-22-3, which aids in its identification in scientific literature.
This compound belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic compounds containing nitrogen atoms. It is also classified as a thioether due to the presence of the sulfanyl group. Its structural complexity positions it within the realm of bioactive compounds with potential applications in pharmaceuticals.
The synthesis of 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone typically involves several steps:
Technical details regarding specific reaction conditions and yields can vary based on the chosen synthetic route and laboratory protocols.
The molecular formula for 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone is .
InChI=1S/C16H18N2OS/c1-11(17)16(19-9-3-2-4-15(19)18-11)14(20)10-21-13-7-5-12(17)6-8-13/h2-9H,10H2,1H3
This structural information indicates the presence of multiple functional groups that contribute to its chemical reactivity and potential biological activity.
The compound can participate in various chemical reactions typical for aromatic compounds and thioethers:
Technical details regarding specific reaction mechanisms and yields are essential for understanding its reactivity profile.
The mechanism by which 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone exerts its biological effects may involve:
Further studies are required to elucidate the precise molecular interactions and pathways involved.
The physical properties of 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone include:
Key chemical properties include:
Relevant data from experimental analyses can provide insights into these properties.
The potential applications of 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone include:
Continued research into this compound could yield significant advancements in medicinal chemistry and pharmacology.
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1